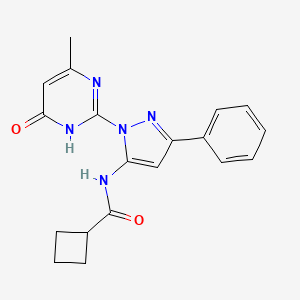

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide” has been described in the literature . For example, N-[1-(Adamantan-1-yl)ethyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide was synthesized from 1-(adamantan-1-yl)ethanamine .

Molecular Structure Analysis

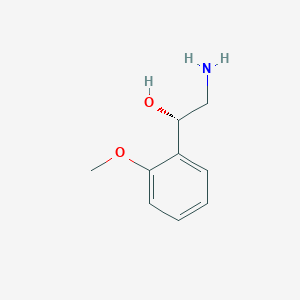

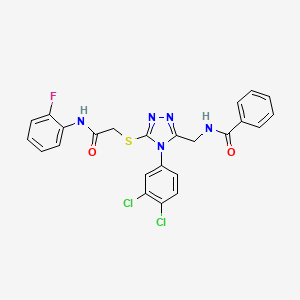

The molecular structure of “N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide” is characterized by a pyrimidine ring, a phenyl group, a pyrazole ring, and a cyclobutanecarboxamide group.

Chemical Reactions Analysis

The reaction of compounds similar to “N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide” with other reagents has been studied . For instance, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde was found to result in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrimidine derivatives, including modified pyrimidine nucleosides, were found to exhibit anticancer activities . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Antitubercular Activity

The compound’s pyrimidine derivatives have shown antitubercular activities . This indicates a potential application in the treatment of tuberculosis.

Anti-HIV Activity

The compound’s pyrimidine derivatives have demonstrated anti-HIV activities . This suggests a potential use in the development of drugs for the treatment of HIV.

Antagonist Activities and Drug Discovery

DNA Binding and Gene Expression Regulation

Synthesis and Evaluation for Anticancer Activity

Antibacterial Properties

Antiviral Activity

The compound’s derivatives have shown antiviral activities . This suggests a potential application in the development of antiviral drugs.

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections . They are one of the main components of nucleic acids , suggesting that they may interact with DNA or RNA in cells.

Mode of Action

It’s worth noting that pyrimidine derivatives have been found to exhibit anticancer, antitubercular, anti-hiv, and other activities against various diseases and infections . This suggests that the compound may interact with its targets in a way that inhibits the progression of these conditions.

Biochemical Pathways

Given the broad range of activities exhibited by pyrimidine derivatives , it’s likely that multiple pathways are affected. These could potentially include pathways involved in cell division, viral replication, or other processes relevant to the conditions against which these compounds have shown activity.

Pharmacokinetics

The synthesis of similar compounds has been described

Result of Action

The broad range of activities exhibited by pyrimidine derivatives suggests that the compound could have various effects at the molecular and cellular level, potentially inhibiting the progression of various diseases and infections.

Eigenschaften

IUPAC Name |

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-12-10-17(25)22-19(20-12)24-16(21-18(26)14-8-5-9-14)11-15(23-24)13-6-3-2-4-7-13/h2-4,6-7,10-11,14H,5,8-9H2,1H3,(H,21,26)(H,20,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBHWTXFVIEHLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4CCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)

acetic acid](/img/structure/B2384381.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)